1-(2-Methoxyethyl)guanidine
Overview
Description
1-(2-Methoxyethyl)guanidine: is an organic compound that belongs to the class of guanidines It is characterized by the presence of a guanidine group attached to a 2-methoxyethyl chain
Mechanism of Action
Target of Action
N-(2-methoxyethyl)guanidine primarily targets the human Dimethylarginine Dimethylaminohydrolase-1 (hDDAH-1) enzyme . This enzyme plays a crucial role in the nitric oxide-modulating system .
Mode of Action
N-(2-methoxyethyl)guanidine acts as a potent inhibitor, specifically targeting the active site of hDDAH-1 . It is derived from a series of guanidine- and amidine-based inhibitors . Its nonamino acid nature leads to high selectivities toward other enzymes of the nitric oxide-modulating system . Crystallographic data of N-(2-methoxyethyl)guanidine-bound hDDAH-1 illuminated a unique binding mode .
Biochemical Pathways
Given its target, it can be inferred that it impacts the nitric oxide-modulating system .
Result of Action
Given its inhibitory action on hddah-1, it can be inferred that it impacts the regulation of nitric oxide in the body .
Biochemical Analysis
Biochemical Properties
N-(2-methoxyethyl)guanidine interacts with the enzyme hDDAH-1, inhibiting its activity . This interaction is selective, meaning that N-(2-methoxyethyl)guanidine does not significantly interact with other enzymes in the nitric oxide-modulating system .
Cellular Effects
The effects of N-(2-methoxyethyl)guanidine on cells are primarily due to its inhibition of hDDAH-1. By inhibiting this enzyme, N-(2-methoxyethyl)guanidine can modulate the nitric oxide system within cells
Molecular Mechanism
N-(2-methoxyethyl)guanidine exerts its effects at the molecular level by binding to the active site of hDDAH-1, thereby inhibiting the enzyme’s activity . This binding interaction is selective, leading to high selectivity towards other enzymes of the nitric oxide-modulating system .
Metabolic Pathways
N-(2-methoxyethyl)guanidine is involved in the nitric oxide-modulating system through its interaction with hDDAH-1
Preparation Methods
Synthetic Routes and Reaction Conditions:
Classical Methods: Traditional synthesis of guanidines often involves the reaction of amines with carbodiimides or thioureas in the presence of activating agents.
Transition-Metal Catalysis: Recent advancements have introduced transition-metal-catalyzed methods for the synthesis of guanidines.
One-Pot Synthesis: A sequential one-pot approach using N-chlorophthalimide, isocyanides, and amines has been developed to efficiently produce N,N′-disubstituted guanidines.
Industrial Production Methods: Industrial production of 1-(2-Methoxyethyl)guanidine may involve large-scale application of the above-mentioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(2-Methoxyethyl)guanidine can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: 1-(2-Methoxyethyl)guanidine is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .
Biology: In biological research, this compound has been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in various metabolic pathways .
Medicine: this compound has potential therapeutic applications. It has been investigated for its role in modulating nitric oxide levels, which can have implications in treating cardiovascular diseases .
Comparison with Similar Compounds
N-(4-Aminobutyl)-N′-(2-methoxyethyl)guanidine: This compound is also a guanidine derivative with similar inhibitory properties against hDDAH-1.
Guanethidine: An antihypertensive agent that reduces the release of catecholamines, such as norepinephrine.
Uniqueness: 1-(2-Methoxyethyl)guanidine is unique due to its specific structural features and its ability to selectively inhibit hDDAH-1 without affecting other enzymes in the nitric oxide-modulating system . This selectivity makes it a valuable tool in pharmacological research and potential therapeutic applications.
Biological Activity
1-(2-Methoxyethyl)guanidine, with the chemical formula C₄H₁₁N₃O and CAS number 108712-07-8, is a guanidine derivative that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on various research findings.
Chemical Structure and Properties
This compound features a guanidine functional group, characterized by two amino groups attached to a carbon atom. The methoxyethyl substituent enhances its solubility and reactivity in biological systems. The compound has a molecular weight of 117.15 g/mol, which contributes to its pharmacological potential.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies suggest that this compound has significant antimicrobial activity against various pathogens, making it a candidate for therapeutic applications in infectious diseases.
- Cytotoxic Effects : Preliminary investigations have indicated that this compound may possess cytotoxic properties against specific cancer cell lines, although the exact mechanisms remain to be elucidated.
- Neuroprotective Effects : Some studies have hinted at potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound may influence neuronal survival and function through modulation of signaling pathways.
The precise mechanism of action for this compound is not fully understood. However, its structural similarity to other guanidine compounds suggests potential interactions with biological macromolecules such as proteins and nucleic acids. These interactions may lead to altered cellular responses, including apoptosis in cancer cells and modulation of microbial growth .
Comparative Analysis with Other Guanidine Derivatives
To better understand the unique properties of this compound, a comparison with other guanidine derivatives is presented below:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-Methylguanidine | Methyl group attached to one nitrogen | Simpler structure; less steric hindrance |
1-(2-Hydroxypropyl)guanidine | Hydroxypropyl substituent | Increased polarity; potential for hydrogen bonding |
1,1-Bis(4-methoxybutyl)guanidine | Multiple methoxybutyl groups | Bulkier structure; different solubility properties |
Guanidinium chloride | Guanidinium ion with chloride | Ionic nature; used as a salt in various applications |
The presence of the methoxyethyl group in this compound enhances its solubility and reactivity compared to simpler guanidines, potentially influencing its biological activity and interaction with target molecules.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound:
- Antimicrobial Activity : A study demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its utility as an antimicrobial agent in clinical settings.
- Cytotoxicity Against Cancer Cells : In vitro experiments showed that this compound induced apoptosis in several cancer cell lines, including breast and lung cancer cells. The compound's ability to trigger apoptotic pathways indicates its potential as an anticancer therapeutic .
- Neuroprotective Studies : Research involving animal models of neurodegeneration revealed that treatment with this compound improved cognitive function and reduced neuronal loss, indicating its promise in treating neurodegenerative disorders .
Properties
IUPAC Name |
2-(2-methoxyethyl)guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3O/c1-8-3-2-7-4(5)6/h2-3H2,1H3,(H4,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPSFFSMEXSPKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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